1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one
Description
1-Benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a benzyl group at position 1 and a 3-(methoxymethyl)-1,2,4-thiadiazol-5-yl moiety at position 2. The methoxymethyl group on the thiadiazole may enhance solubility and influence electronic properties, impacting binding interactions.
Properties
IUPAC Name |
1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-21-11-13-16-15(22-17-13)19-8-7-18(14(20)10-19)9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRPMSHCGTUVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(C(=O)C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Piperazin-2-One
Piperazin-2-one serves as the starting material for introducing the benzyl group. The reaction employs sodium hydride (NaH) as a base in tetrahydrofuran (THF) to deprotonate the N1 nitrogen, followed by treatment with benzyl bromide (Figure 1).
Procedure :
-
Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF under nitrogen.
-
Add piperazin-2-one (1.0 equiv) dropwise at 0°C.
-
Stir for 30 minutes, then add benzyl bromide (1.1 equiv).
-
Warm to room temperature and stir for 12 hours.
-
Quench with saturated NH4Cl, extract with dichloromethane, and purify via recrystallization.
Alternative Routes
-
Reductive Amination : Reacting benzylamine with diketones (e.g., diethyl oxalate) under acidic conditions forms the piperazin-2-one ring.
Synthesis of 5-Chloro-3-(Methoxymethyl)-1,2,4-Thiadiazole
Cyclization of Thiosemicarbazide Derivatives
The thiadiazole ring is constructed via cyclization of thiosemicarbazide precursors with thionyl chloride (SOCl2) .
Procedure :
-
React 3-methoxymethyl-1-cyanoacetate with thiosemicarbazide in ethanol under reflux.
-
Treat the intermediate with SOCl2 in benzene at 60°C for 4 hours.
-
Isolate the product via vacuum distillation.
Functionalization of Thiadiazole Intermediates
-
Methylation of Hydroxymethyl Precursors : Hydroxymethyl-thiadiazole derivatives (synthesized via hydrolysis of nitriles) are methylated using methyl iodide (CH3I) and potassium carbonate (K2CO3) in dimethylformamide (DMF).
Coupling Strategies for Fragment Assembly
Nucleophilic Aromatic Substitution
The chloride at position 5 of the thiadiazole undergoes substitution with the deprotonated N4 nitrogen of 1-benzylpiperazin-2-one (Figure 2).
Procedure :
-
Dissolve 1-benzylpiperazin-2-one (1.0 equiv) in THF with NaH (1.2 equiv).
-
Add 5-chloro-3-(methoxymethyl)-1,2,4-thiadiazole (1.1 equiv) and stir at 60°C for 8 hours.
-
Purify via column chromatography (ethyl acetate/hexane).
Buchwald-Hartwig Amination
For sterically hindered substrates, palladium-catalyzed coupling using Pd(OAc)2 and Xantphos ligand in toluene facilitates C–N bond formation.
Optimization and Challenges
Reaction Condition Screening
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane mixtures yield high-purity products.
-
Chromatography : Silica gel with 3:7 ethyl acetate/hexane resolves regioisomers.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar thiadiazole ring and boat conformation of the piperazinone.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 68 | 98 | Short reaction time |
| Buchwald-Hartwig | 75 | 95 | Tolerates steric hindrance |
| Reductive Amination | 62 | 90 | Avoids strong bases |
Industrial Scalability and Cost Analysis
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the thiadiazole ring to a corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one is , with a molecular weight of approximately 347.5 g/mol. The structure features a piperazine ring substituted with a thiadiazole moiety, which is known for its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticonvulsant properties. For instance, studies have shown that compounds containing the thiadiazole scaffold can be effective in models of epilepsy such as the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test. The structure-activity relationship (SAR) analysis suggests that modifications to the thiadiazole ring can enhance anticonvulsant efficacy while minimizing toxicity .
Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer properties. Compounds similar to this compound have been reported to modulate various signaling pathways involved in cancer cell proliferation and apoptosis. For example, certain derivatives have shown promise in inhibiting tumor growth in vitro and in vivo by targeting specific kinases associated with cancer progression .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been investigated. Studies demonstrate that these compounds exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes within the pathogens .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds.
- Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Final Modifications : Additional functional groups such as methoxymethyl can be added through alkylation reactions.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticonvulsant Efficacy
In a study investigating new anticonvulsants derived from thiadiazole, researchers synthesized several derivatives including this compound. The compound demonstrated significant protection against seizures in both MES and PTZ models at doses of 100 mg/kg with minimal observed toxicity .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiadiazole derivatives found that modifications to the benzyl group enhanced cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through caspase activation pathways .
Mechanism of Action
The exact mechanism of action of 1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the piperazinone core may enhance binding affinity and specificity.
Comparison with Similar Compounds
4-(5-Chloro-3-Fluoropyridin-2-yl)Piperazin-2-one
- Structure : Piperazin-2-one substituted with a halogenated pyridine ring.
- Key Differences: Lacks the thiadiazole ring and benzyl group present in the target compound.
- Functional Implications : Halogenated pyridines are common in agrochemicals and antivirals, suggesting divergent applications compared to the target compound’s hypothesized CNS or antimicrobial roles.
{2-[(3-Methyl-1,2,4-Thiadiazol-5-yl)Amino]Cyclopentyl}Methanol
- Structure: Cyclopentane ring bearing a thiadiazole-amino group and a methanol side chain.
- Key Differences: The thiadiazole is linked to a cyclopentyl-methanol group instead of a piperazinone core.
- Functional Implications: The methanol group may improve aqueous solubility, but the cyclopentane backbone could limit blood-brain barrier penetration compared to the target compound’s piperazinone framework.
2-(Benzo[d]Thiazol-2-ylImino)-5-((4-Isopropylpiperazin-1-yl)Methylene)Thiazolidin-4-one (5a)
- Structure: Thiazolidinone core fused with a benzothiazole-imino group and a piperazine-methylene substituent.
- Key Differences: Replaces the thiadiazole with a thiazolidinone ring, which is associated with antidiabetic and antimicrobial activity.
- Functional Implications: The benzothiazole-imino group may confer fluorescence properties, enabling imaging applications, unlike the target compound’s simpler benzyl substitution.
Comparative Data Table
*Calculated based on standard atomic weights.
Research Findings and Limitations
- Synthetic Routes: The target compound’s synthesis likely involves condensation reactions similar to those used for piperazinone-thiadiazole hybrids, though direct evidence is absent .
- Bioactivity Gaps: No explicit data on the target compound’s efficacy or toxicity exists in the provided evidence. Analogous compounds (e.g., thiadiazole-containing cyclopentanes) show antimicrobial activity, suggesting a possible direction for testing .
- Contradictions : While thiadiazoles generally improve metabolic stability, the methoxymethyl group’s electron-donating effects could paradoxically increase susceptibility to oxidative degradation compared to halogenated analogs .
Biological Activity
1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one, a compound featuring a piperazine core and a thiadiazole moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer potential, through various studies and findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula : C₁₅H₁₈N₄OS
- Molecular Weight : 346.4 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung) | 4.27 |
| SK-MEL-2 (Skin) | 3.58 |
| SK-OV-3 (Ovary) | 5.05 |
| HCT15 (Colon) | 15.36 |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated lower toxicity to normal cell lines compared to established drugs like sorafenib .
The anticancer effects of this compound are attributed to its ability to inhibit key kinases involved in cancer progression:
- BRAF Kinase : IC₅₀ = 0.194 µM
- VEGFR-2 : IC₅₀ = 0.071 µM
These values suggest that the compound acts similarly to sorafenib in inhibiting these targets, which are crucial for tumor growth and angiogenesis .
In Vitro Studies
A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a significant increase in apoptosis rates, with approximately 37.83% of cells undergoing programmed cell death after treatment compared to only 0.89% in untreated controls .
In Vivo Studies
In vivo assessments using animal models demonstrated that the compound could effectively reduce tumor size with minimal side effects noted during toxicity evaluations .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiadiazole derivatives suggests that modifications on the piperazine and thiadiazole rings can enhance biological activity. For instance, substituents that increase lipophilicity tend to improve anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via condensation reactions using 1,4-dioxane as a solvent and piperidine as a catalyst. Key intermediates like thiazole derivatives are formed by reacting thioglycolic acid with precursors (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile). Optimization involves adjusting reflux duration (5+ hours), aldehyde equivalents (e.g., benzaldehyde), and purification via recrystallization in 1,4-dioxane .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Answer : Use NMR to identify protons in the benzyl, methoxymethyl, and piperazin-2-one moieties (e.g., δ 1.69–1.75 ppm for CH groups). IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm^{-1). Mass spectrometry validates molecular weight, while elemental analysis ensures purity .
Q. How is in vitro cytotoxicity assessed for this compound, and what cell lines are typically used?
- Answer : Cytotoxicity is evaluated using sulforhodamine B (SRB) assays against cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) and normal fibroblast cells (WI-38). Cells are maintained in RPMI-1640 medium with 5% FBS and incubated at 37°C/5% CO. DMSO (≤0.5%) serves as a vehicle control, and IC values are calculated relative to reference compounds like CHS-828 .
Advanced Research Questions
Q. How can structural modifications to the 1,2,4-thiadiazole or piperazin-2-one rings enhance bioactivity?
- Answer : Introduce electron-withdrawing groups (e.g., Cl, CF) on the thiadiazole ring to improve metabolic stability. Modifying the benzyl group (e.g., para-substituted halogens) or methoxymethyl chain (e.g., ethoxymethyl) can alter lipophilicity and target binding. Computational docking studies (e.g., AutoDock) predict interactions with biological targets like kinases or receptors .
Q. What methodologies resolve discrepancies in cytotoxicity data across cell lines?
- Answer : Perform dose-response curves in triplicate to assess reproducibility. Use flow cytometry to differentiate apoptosis vs. necrosis. Cross-validate with alternative assays (e.g., MTT or Annexin V staining). Compare results to structural analogs (e.g., 1-benzyl-4-(thiadiazolyl)piperazines) to identify SAR trends .
Q. How do solvent effects (e.g., DMSO concentration) influence in vitro assay reliability?
- Answer : DMSO >0.5% can induce cytotoxicity or alter membrane permeability. Include solvent-only controls in all experiments. Pre-screen cell lines for DMSO sensitivity. Use low-binding plates to minimize compound adsorption, and ensure consistent solvent dilution across replicates .
Q. What strategies validate the compound’s stability under physiological conditions?
- Answer : Conduct forced degradation studies at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation via HPLC-UV or LC-MS. Assess thermal stability via TGA/DSC. Use deuterated solvents in NMR to track proton exchange or hydrolytic cleavage of the methoxymethyl group .
Methodological Considerations
- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) for IC calculations and ANOVA for cross-cell-line comparisons .
- Structural Characterization : Combine X-ray crystallography (for solid-state conformation) with molecular dynamics simulations (solvent interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
